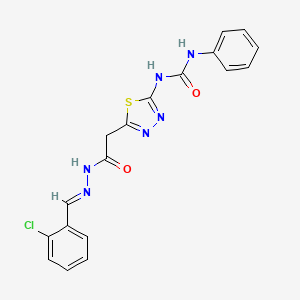

(E)-1-(5-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

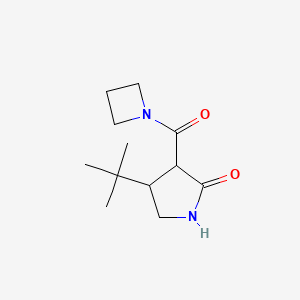

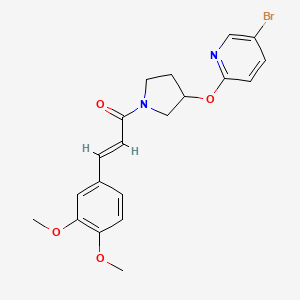

This compound is a derivative of hydrazine and thiadiazole, with a phenylurea moiety . It is a complex organic compound that has potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . This process involves the reaction of the carbonyl group of the aldehyde with the nitrogen atom of the hydrazide, resulting in the formation of the hydrazone moiety .Molecular Structure Analysis

The molecule of the compound is L-shaped, being bent at the S atom . The central part of the molecule, C—C—N—N=C, is almost linear . The dihedral angle between the p-toluenesulfonyl ring and the S—N—C—C (=O) segment is 67.5 (4)°, while that between the two aromatic rings is 52.17 (11)° .Chemical Reactions Analysis

The compound has been used to prepare new transition metal complexes . The prepared ligand acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups . The low molar conductance values in nitrobenzene indicate that the metal complexes are non-electrolytes in nature .Physical And Chemical Properties Analysis

The compound exhibits certain characteristic NMR signals, indicating the presence of aromatic hydrogens . The magnetic moments and electronic spectral data suggest different geometries for the metal complexes .Applications De Recherche Scientifique

- Thiadiazole derivatives have attracted attention due to their potential as anticancer agents. This compound’s unique structure may interfere with cancer cell growth, making it a candidate for further investigation in cancer therapy .

- Researchers have explored the antimicrobial properties of related benzylidene hydrazides. These compounds exhibit inhibitory effects against bacteria and fungi. Investigating the specific activity of our compound could provide insights into its potential as an antimicrobial agent .

- The presence of the thiadiazole ring suggests possible anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could reveal therapeutic potential .

- Given the global importance of antiviral agents, assessing the compound’s efficacy against specific viruses (such as influenza or herpes) is crucial. In vitro and in vivo studies could shed light on its antiviral activity .

- Interestingly, related compounds like 2-chlorobenzylidene malonitrile (CS) have been studied for their aneuploidy-inducing capacity. In V79 Chinese hamster cells, CS exposure led to an increase in aneuploid cells. Investigating whether our compound exhibits similar effects could be valuable .

- Understanding the metabolism of this compound is essential. Investigate its hydrolysis products (such as o-chlorobenzaldehyde) and their impact on cellular processes. Additionally, assess potential toxicity profiles .

- Explore the feasibility of incorporating this compound into drug delivery systems. Its unique structure may allow targeted delivery to specific tissues or cells .

- Quantitative Structure-Activity Relationship (QSAR) studies can predict biological activity based on molecular features. Investigate how substituents affect its properties and interactions with biological targets .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Effects

Antiviral Evaluation

Aneuploidy Induction

Metabolic Pathways and Toxicity

Drug Delivery Systems

Computational Studies (QSAR)

Schmid, E., & Bauchinger, M. (1991). Analysis of the aneuploidy inducing capacity of 2-chlorobenzylidene malonitrile (CS) and metabolites in V79 Chinese hamster cells. Mutagenesis, 6(4), 303–305. DOI: 10.1093/mutage/6.4.303

Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(7), 2806–2816. DOI: 10.1016/j.ejmech.2010.03.002

Mécanisme D'action

Orientations Futures

The compound and its metal complexes have been screened for antimicrobial activities against various bacteria and fungi, as well as for cytotoxic studies . The synthesized metal complexes were found more active in these tests than the ligand itself . This suggests potential future directions in exploring the biological activities of such complexes for potential therapeutic applications.

Propriétés

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2S/c19-14-9-5-4-6-12(14)11-20-23-15(26)10-16-24-25-18(28-16)22-17(27)21-13-7-2-1-3-8-13/h1-9,11H,10H2,(H,23,26)(H2,21,22,25,27)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYRTJLXTNVLCV-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(5-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)

![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B2648012.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)

![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)